molecular formula C20H21FN4O2 B2420274 N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide CAS No. 1775309-87-9

N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide

Cat. No.: B2420274
CAS No.: 1775309-87-9
M. Wt: 368.412
InChI Key: DUZINJBABFVNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide is a complex organic compound that features a fluorobenzyl group, a pyrido-pyrrolo-pyrimidine core, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the pyrido-pyrrolo-pyrimidine core: This could involve cyclization reactions starting from appropriate pyridine and pyrrole derivatives.

    Introduction of the 4-fluorobenzyl group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophilic site on the core structure.

    Acetamide formation: This could be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the pyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorobenzyl group could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[740

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications in treating diseases like cancer, inflammation, or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide
  • N-(4-methylbenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide

Uniqueness

The presence of the fluorobenzyl group in N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-13-10-16-19(20(27)24-9-3-2-4-17(24)23-16)25(13)12-18(26)22-11-14-5-7-15(21)8-6-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZINJBABFVNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC(=O)NCC3=CC=C(C=C3)F)C(=O)N4CCCCC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.